Cas no 1421501-29-2 (2-phenoxy-N-{5-(thiophene-2-carbonyl)thiophen-2-ylmethyl}propanamide)

2-Phenoxy-N-{5-(thiophene-2-carbonyl)thiophen-2-ylmethyl}propanamide is a specialized organic compound featuring a thiophene-based structure with a phenoxypropanamide moiety. Its molecular design incorporates dual thiophene rings, enhancing electronic properties and potential reactivity, making it useful in pharmaceutical and material science applications. The compound's amide linkage and carbonyl group contribute to its stability and binding affinity, suggesting utility as an intermediate in drug synthesis or as a functional material precursor. Its structural complexity allows for tailored modifications, offering versatility in research and development. The presence of aromatic and heterocyclic components may also facilitate interactions with biological targets or polymeric matrices, depending on the application.
2-phenoxy-N-{5-(thiophene-2-carbonyl)thiophen-2-ylmethyl}propanamide structure
1421501-29-2 structure
Product Name:2-phenoxy-N-{5-(thiophene-2-carbonyl)thiophen-2-ylmethyl}propanamide
CAS No:1421501-29-2
MF:C19H17NO3S2
MW:371.473182439804
CID:6022549
PubChem ID:71803347
Update Time:2025-06-13

2-phenoxy-N-{5-(thiophene-2-carbonyl)thiophen-2-ylmethyl}propanamide Chemical and Physical Properties

Names and Identifiers

    • 2-phenoxy-N-{5-(thiophene-2-carbonyl)thiophen-2-ylmethyl}propanamide
    • 2-phenoxy-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]propanamide
    • AKOS024555070
    • 2-PHENOXY-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}PROPANAMIDE
    • 2-phenoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propanamide
    • F6413-0085
    • 1421501-29-2
    • Inchi: 1S/C19H17NO3S2/c1-13(23-14-6-3-2-4-7-14)19(22)20-12-15-9-10-17(25-15)18(21)16-8-5-11-24-16/h2-11,13H,12H2,1H3,(H,20,22)
    • InChI Key: JDTDGWASYQUWCQ-UHFFFAOYSA-N
    • SMILES: C(NCC1SC(C(C2SC=CC=2)=O)=CC=1)(=O)C(OC1=CC=CC=C1)C

Computed Properties

  • Exact Mass: 371.06498575g/mol
  • Monoisotopic Mass: 371.06498575g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 468
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 112Ų

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2-phenoxy-N-{5-(thiophene-2-carbonyl)thiophen-2-ylmethyl}propanamide Related Literature

Additional information on 2-phenoxy-N-{5-(thiophene-2-carbonyl)thiophen-2-ylmethyl}propanamide

Comprehensive Overview of 2-phenoxy-N-{5-(thiophene-2-carbonyl)thiophen-2-ylmethyl}propanamide (CAS No. 1421501-29-2)

The compound 2-phenoxy-N-{5-(thiophene-2-carbonyl)thiophen-2-ylmethyl}propanamide (CAS No. 1421501-29-2) is a sophisticated organic molecule that has garnered significant attention in pharmaceutical and material science research. Its unique structure, featuring a thiophene-2-carbonyl moiety and a phenoxy group, makes it a versatile candidate for various applications. Researchers are particularly interested in its potential as a bioactive scaffold due to its ability to interact with biological targets, such as enzymes and receptors, which could lead to the development of novel therapeutics.

In recent years, the demand for heterocyclic compounds like 2-phenoxy-N-{5-(thiophene-2-carbonyl)thiophen-2-ylmethyl}propanamide has surged, driven by their utility in drug discovery and organic electronics. The thiophene rings in this compound are known for their electron-rich properties, making them valuable in the design of conductive polymers and organic semiconductors. This aligns with the growing trend of sustainable and flexible electronics, a hot topic in both academic and industrial circles.

One of the most frequently searched questions about this compound revolves around its synthetic pathway. The synthesis of 2-phenoxy-N-{5-(thiophene-2-carbonyl)thiophen-2-ylmethyl}propanamide typically involves multi-step organic reactions, including amide coupling and carbonyl substitution. Researchers often explore green chemistry approaches to optimize its production, minimizing waste and energy consumption. This is particularly relevant as the scientific community shifts toward environmentally friendly synthesis methods.

The pharmacological potential of 2-phenoxy-N-{5-(thiophene-2-carbonyl)thiophen-2-ylmethyl}propanamide is another area of intense investigation. Preliminary studies suggest that its molecular structure may exhibit anti-inflammatory or antimicrobial properties, though further in vitro and in vivo studies are needed to confirm these effects. This aligns with the broader search trends for new drug candidates and small molecule inhibitors, which are highly sought after in the pharmaceutical industry.

From a material science perspective, the compound’s aromatic and conjugated systems make it a promising candidate for optoelectronic applications. Its ability to absorb and emit light in specific wavelengths could be harnessed for organic light-emitting diodes (OLEDs) or solar cells. This ties into the increasing public interest in renewable energy technologies and smart materials, which dominate search engine queries related to advanced materials.

In conclusion, 2-phenoxy-N-{5-(thiophene-2-carbonyl)thiophen-2-ylmethyl}propanamide (CAS No. 1421501-29-2) represents a multifaceted compound with significant potential across multiple disciplines. Its structural complexity and functional versatility make it a subject of ongoing research, particularly in areas like drug development and organic electronics. As scientific advancements continue, this compound is likely to play a pivotal role in addressing some of the most pressing challenges in modern chemistry and technology.

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